molecular formula C10H13BrN2O B114847 1-(5-Bromopyridin-2-yl)piperidin-4-ol CAS No. 149806-52-0

1-(5-Bromopyridin-2-yl)piperidin-4-ol

Cat. No.: B114847
CAS No.: 149806-52-0
M. Wt: 257.13 g/mol
InChI Key: LSGWHPYPLCIXCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Berberine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate berberine from plant materials like the roots, rhizomes, and stems of Berberis species . The extracted berberine is then purified using techniques like thin-layer chromatography and high-performance liquid chromatography .

Industrial Production Methods

In industrial settings, berberine is produced through large-scale extraction processes. The plant material is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification steps to obtain high-purity berberine . The industrial production process ensures a consistent and high yield of berberine, making it suitable for various applications.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWHPYPLCIXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619662
Record name 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149806-52-0
Record name 1-(5-Bromopyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,5-dibromopyridine (100 mg, 0.42 mmol), 4-hydroxypiperidine (49 mg, 0.46 mmol) and K2CO3 (64 mg, 0.46 mmol) in ethanol (4 mL) was heated to 110° C. for 52 h. The crude reaction mixture was concentrated under reduced pressure to dryness and the residue was treated with water. Crude product was collected by vacuum filtration and purified by flash chromatography using EtOAc/hexanes (1:4 to 2:3) to give the title compound as a white solid (533 mg, 41%). 1H NMR (400 MHz, CDCl3) δ 8.18 (d, J=2.2 Hz, 1H), 7.53 (dd, J=9.0, 2.3 Hz, 1H), 6.59 (d, J=9.0 Hz, 1H), 4.04-3.94 (m, 3H), 3.18 (t, J=11 Hz, 2H), 2.00-1.95 (m, 2H), 1.63-1.54 (m, 2H); MS ESI 256.9 [M+H]+, calcd for [C10H13BrN2O+H]+ 257.02.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
49 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
41%

Synthesis routes and methods II

Procedure details

In 100 ml of 1-methyl-2-pyrrolidone was dissolved 10 g of 2,5-dibromopyridine which was then added with 5.2 g of 4-hydroxypiperidine, along with 17.5 g of potassium carbonate at room temperature. Reaction was conducted at 100° C. for 3 hours with stirring. After completion of the reaction, the same post-treatment as in Preparation Example 13 was carried out to obtain the title compound. 9 g.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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